2-cyano-N-(3,3-diphenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(3,3-diphenylpropyl)acetamide typically involves the reaction of 3,3-diphenylpropylamine with cyanoacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-Cyano-N-(3,3-diphenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the type of reaction and conditions applied.
Scientific Research Applications
2-Cyano-N-(3,3-diphenylpropyl)acetamide is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial research for the synthesis of novel compounds .
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific research context and application .
Comparison with Similar Compounds
2-Cyano-N-(3,3-diphenylpropyl)acetamide can be compared with similar compounds such as 2-cyano-3,3-diphenylacrylic acid . While both compounds share structural similarities, 2-cyano-3,3-diphenylacrylic acid is primarily used in cosmetics for sun protection due to its ability to absorb UVB radiation . The unique aspect of this compound lies in its application in proteomics research and its potential in medicinal chemistry .
Properties
IUPAC Name |
2-cyano-N-(3,3-diphenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-11-18(21)20-14-12-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-12,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJANFDJSGONRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.